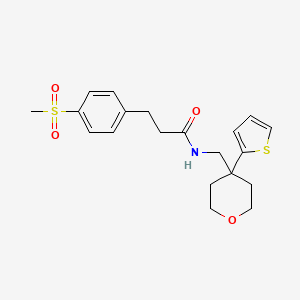

3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(Methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound of interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic synthesis protocols. It can be synthesized through a series of reactions involving:

Starting Materials: : Key starting materials might include 4-(methylsulfonyl)benzaldehyde, 4-(thiophen-2-yl)tetrahydro-2H-pyran, and appropriate amines or amide coupling agents.

Key Reactions

Condensation reactions: : Formation of the phenyl sulfonyl group.

Cyclization and substitution reactions: : Formation of the tetrahydropyran and thiophene moieties.

Amidation reactions: : Coupling reactions to form the amide bond under mild conditions.

Catalysts and Reagents: : Utilization of catalysts like palladium for coupling reactions and reagents such as SOCl2 or oxalyl chloride for activation.

Industrial Production Methods

While the detailed industrial production methods can vary, the key principles involve scaling up the aforementioned synthetic routes using optimized reaction conditions for higher yield and purity. Typically, batch reactors and continuous flow systems may be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound might undergo oxidation reactions particularly at the sulfide moiety, converting to sulfoxide or sulfone.

Reduction: : Reduction reactions may target the aromatic and heterocyclic rings, potentially affecting the functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or heterocycles.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups into the aromatic or heterocyclic rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique combination of functional groups, including a methylsulfonyl group and thiophene rings, contributing to its diverse chemical reactivity and biological activity. Its structural formula can be represented as follows:

Key Structural Features

- Methylsulfonyl Group : Enhances solubility and biological interactions.

- Thiophene Rings : Provide unique electronic properties beneficial for organic electronics.

- Tetrahydropyran Unit : Contributes to the compound's steric properties.

Chemistry

In synthetic chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, mCPBA |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Halogenated derivatives | Bromine, nitric acid |

Biology

This compound is of interest in biological research due to its potential interactions with macromolecules. Studies suggest that it may inhibit specific enzymes or modulate signal transduction pathways, impacting cellular activities such as proliferation and apoptosis.

In a study exploring enzyme inhibition, this compound showed promising results in modulating enzyme activity linked to metabolic pathways. The compound was tested against various enzymes involved in cancer metabolism, demonstrating potential therapeutic applications.

Medicine

The medicinal applications of this compound are being investigated for its therapeutic potential. Preliminary studies indicate that it may interact with specific receptors or proteins involved in disease pathways, such as cancer and metabolic disorders.

Therapeutic Potential Case Study

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that it could inhibit the growth of certain cancer cell lines by inducing apoptosis through specific signaling pathways. Further investigations are needed to confirm these findings in vivo.

Industry

In industrial applications, this compound is being explored for its utility in developing organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Wirkmechanismus

Molecular Targets and Pathways

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These may include:

Enzymes: : Potential inhibition or activation of enzymes due to the compound’s structure.

Receptors: : Binding to cellular receptors and influencing cell signaling pathways.

Cellular Pathways: : Affecting various cellular processes such as apoptosis, proliferation, or differentiation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

Compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide stands out due to its combination of a sulfonyl group with heterocyclic pyran and thiophene units, providing a distinct electronic and steric environment.

Similar Compounds

3-(4-(Methylsulfonyl)phenyl)-N-phenylpropanamide: : Lacks the tetrahydropyran and thiophene units.

N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide: : Contains the thiophene and pyran but lacks the methylsulfonyl phenyl group.

This uniqueness makes it a subject of interest for researchers exploring new chemical and biological properties. Intrigued yet?

Biologische Aktivität

The compound 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide , commonly referred to in scientific literature as a sulfonamide derivative, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups:

- Methylsulfonyl group : Known for its role in enhancing solubility and bioavailability.

- Thiophenyl moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.

- Tetrahydropyran ring : Contributes to the compound's structural stability and may influence its interaction with biological targets.

The molecular formula is C19H25N1O3S, and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases, particularly G1 and S phases .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.6 | Apoptosis induction |

| Compound B | HCT 116 | 4.3 | Cell cycle arrest |

| Target Compound | MCF-7 | TBD | TBD |

Antimicrobial Activity

The compound's thiophenyl component is linked to antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, they have been tested against Fusarium solani and Fusarium oxysporum, exhibiting minimum inhibitory concentrations (MICs) as low as 2.00 µg/mL .

Anti-inflammatory Effects

Sulfonamide derivatives are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The target compound's structural features suggest it may exhibit similar inhibitory effects, potentially making it useful in treating inflammatory diseases .

Immunomodulatory Effects

Emerging research indicates that compounds with similar structures can modulate immune responses. For example, they have been shown to enhance lymphocyte proliferation in vitro under stimulation conditions, suggesting potential applications in immunotherapy .

Study 1: Anticancer Activity Assessment

In a recent study, researchers synthesized several sulfonamide derivatives, including the target compound. The derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications in the methylsulfonyl group significantly affected cytotoxicity levels, with optimal configurations leading to enhanced activity against MCF-7 cells.

Study 2: Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial properties of related compounds. The target compound was tested alongside known antibiotics against various strains of bacteria. Results showed that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S2/c1-27(23,24)17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-25-13-11-20)18-3-2-14-26-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHVFOXRPYFJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.